N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1251684-45-3
VCID: VC4983164
InChI: InChI=1S/C16H18N2O4S/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21)
SMILES: COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.39

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

CAS No.: 1251684-45-3

Cat. No.: VC4983164

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.39

* For research use only. Not for human or veterinary use.

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide - 1251684-45-3

Specification

CAS No. 1251684-45-3
Molecular Formula C16H18N2O4S
Molecular Weight 334.39
IUPAC Name N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C16H18N2O4S/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21)
Standard InChI Key STRFTHUNDQATIT-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O

Introduction

Synthesis Methods

The synthesis of oxalamide derivatives typically involves multiple steps, often starting with the preparation of the thiophene derivative. Common approaches include reacting thiophene-carboxylic acids with appropriate amines under controlled conditions to form the intermediate oxalamide structure. Subsequent modifications, such as methylation or alkylation, complete the synthesis.

Synthesis Steps:

  • Preparation of Thiophene Derivative: Thiophene-3-carboxylic acid is reacted with an appropriate amine.

  • Formation of Oxalamide Intermediate: The thiophene derivative is converted into an oxalamide structure.

  • Final Modification: Methylation or alkylation using reagents like methoxyethyl chloride or benzyl chloride.

Chemical Reactions

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Involving nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Reaction TypeReagentsConditions
OxidationPotassium permanganate, Chromium trioxideControlled temperature and pH
ReductionLiAlH4, NaBH4Inert atmosphere, low temperature
SubstitutionSodium methoxide, Potassium tert-butoxidePolar aprotic solvents, controlled temperature

Biological Activities

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